Cas no 40572-23-4 (2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene)
40572-23-4 structure
Product Name:2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene
CAS-nummer:40572-23-4
MF:C21H34BrNO2
MW:412.404165744781
CID:2667610
PubChem ID:545486
Update Time:2025-04-21
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene
- Benzene, 2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitro-
- 40572-23-4
- DTXSID70337911
- 2-Bromo-1,3,5-trineopentyl-4-nitrobenzene #
- DTXCID10288998
- PJJTYFZOOMXAOP-UHFFFAOYSA-N
- 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene
-
- Inchi: 1S/C21H34BrNO2/c1-19(2,3)11-14-10-15(12-20(4,5)6)18(23(24)25)16(17(14)22)13-21(7,8)9/h10H,11-13H2,1-9H3
- InChI-sleutel: PJJTYFZOOMXAOP-UHFFFAOYSA-N
- LACHT: BrC1=C(C=C(C(=C1CC(C)(C)C)[N+](=O)[O-])CC(C)(C)C)CC(C)(C)C
Berekende eigenschappen
- Exacte massa: 411.177
- Monoisotopische massa: 411.177
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 6
- Complexiteit: 451
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.4
- Topologisch pooloppervlak: 45.8Ų
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene Gerelateerde literatuur
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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